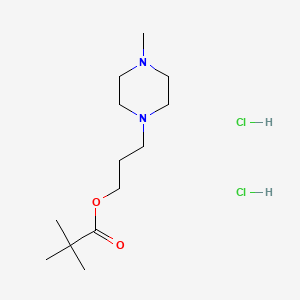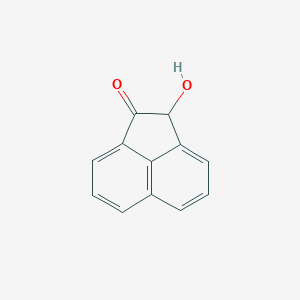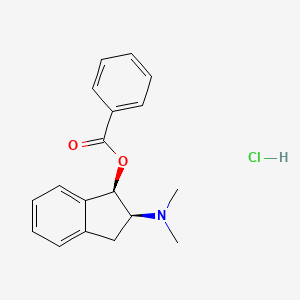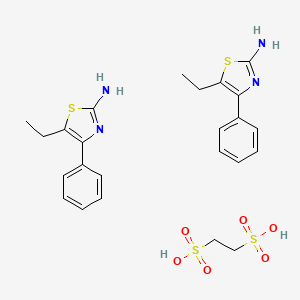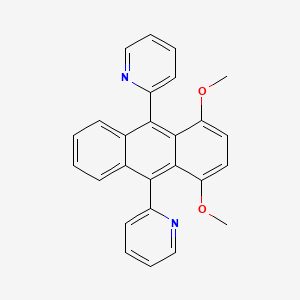
2,2'-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine involves its interaction with molecular targets such as lipopolysaccharides (LPS) in bacterial cell membranes. The compound’s fluorescence properties allow it to act as a probe, binding to LPS and facilitating the study of bacterial infections . Additionally, its photodynamic properties enable it to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a singlet oxygen detector probe.
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission with a high quantum yield.
9-(4-Phenylethynyl)anthracene: Exhibits strong optical properties and is used in various photophysical studies.
Uniqueness
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine stands out due to its dual functionality as both a fluorescent probe and a photodynamic agent. This dual functionality makes it particularly valuable in both biological research and medical applications, where it can be used for diagnostic and therapeutic purposes.
Properties
CAS No. |
36511-00-9 |
|---|---|
Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(1,4-dimethoxy-10-pyridin-2-ylanthracen-9-yl)pyridine |
InChI |
InChI=1S/C26H20N2O2/c1-29-21-13-14-22(30-2)26-24(20-12-6-8-16-28-20)18-10-4-3-9-17(18)23(25(21)26)19-11-5-7-15-27-19/h3-16H,1-2H3 |
InChI Key |
BOZJKHPYGFLXDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=N4)C5=CC=CC=N5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


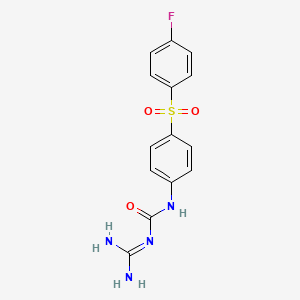
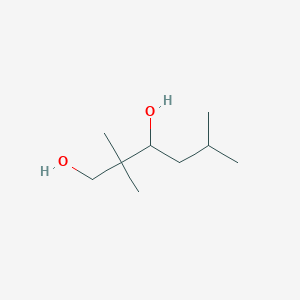
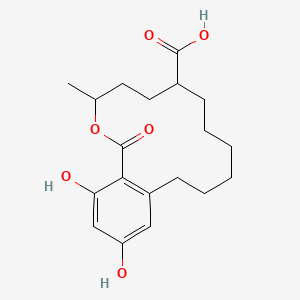
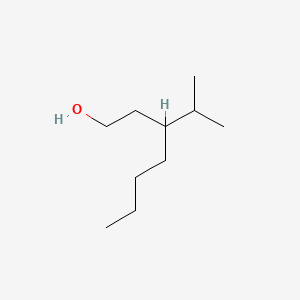
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)

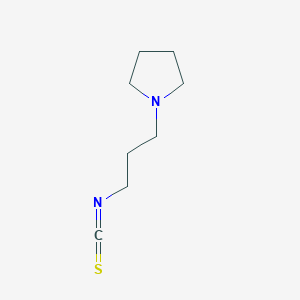
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
